5-Aminothiophene-2-sulfonamide
Overview
Description
5-Aminothiophene-2-sulfonamide is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 5-position and a sulfonamide group at the 2-position
Scientific Research Applications
5-Aminothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
Future Directions
The future directions for the research and development of 5-Aminothiophene-2-sulfonamide could involve exploring its potential applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers . Additionally, the development of efficient, environmentally friendly, and economic processes for the preparation of this compound is of great importance in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminothiophene-2-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chemical Reactions Analysis
Types of Reactions: 5-Aminothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfonic acids.
Substitution: Various substituted thiophene derivatives.
Comparison with Similar Compounds
- Thiophene-2-sulfonamide
- 5-Aminothiophene-2-carboxamide
- 5-Aminothiophene-2-carboxylic acid
Comparison: 5-Aminothiophene-2-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the thiophene ring.
Properties
IUPAC Name |
5-aminothiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIKHUVSUVXRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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